FLT3 Kinase Inhibition: SAR-Defined Intermediate Potency Differentiates the 4-Methoxy Compound from Unsubstituted and 3,4-Dimethoxy Analogs
In a foundational FLT3 inhibitor SAR study, the target 4-methoxy compound (Compound 12) demonstrated an IC50 of approximately 1.5 μM against the FLT3 kinase. This potency is notably distinct from the unsubstituted benzamide (Compound 6, IC50 = 0.36 μM) and the highly optimized 3,4-dimethoxy analog TCS 359 (Compound 25, IC50 = 0.042 μM). This data confirms a non-monotonic SAR where para-methoxy substitution alone is not potency-enhancing, positioning the compound as an essential intermediate-efficacy control [1].
| Evidence Dimension | FLT3 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | ~1.5 μM (Compound 12, 4-OMe) |
| Comparator Or Baseline | Compound 6 (R=H): 0.36 μM; TCS 359 (Compound 25, 3,4-Di-OMe): 0.042 μM; Compound 29 (3,4-Di-Me): 0.54 μM |
| Quantified Difference | ~4.2-fold less potent than unsubstituted benzamide; ~36-fold less potent than TCS 359; ~2.8-fold less potent than 3,4-dimethyl analog. |
| Conditions | In vitro FLT3 kinase inhibition assay, Patch et al. 2006. FLT3 enzyme (571-993), 150 μM ATP, 5 mM MgCl2, 30 min incubation. |
Why This Matters
For procurement, this data defines the compound's precise utility: it is not a high-potency lead, but a critical tool compound for probing the negative contribution of isolated para-methoxy groups in this kinase hinge-binding motif.
- [1] Patch, R.J.; Baumann, C.A.; Liu, J.; Gibbs, A.C.; Ott, H.; Lattanze, J.; Player, M.R. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorg. Med. Chem. Lett. 2006, 16, 3282–3286. (Table 2). View Source
